Myxovirescin A

Catalog No.
S620039
CAS No.
85279-97-6
M.F
C35H61NO8
M. Wt
623.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myxovirescin A

CAS Number

85279-97-6

Product Name

Myxovirescin A

IUPAC Name

(2S,6S,8S,9R,12Z,14E,16R,25R,27S)-16-ethyl-6,8,9-trihydroxy-12-(methoxymethyl)-25,27-dimethyl-2-propyl-1-oxa-4-azacyclooctacosa-12,14-diene-3,20,28-trione

Molecular Formula

C35H61NO8

Molecular Weight

623.9 g/mol

InChI

InChI=1S/C35H61NO8/c1-6-12-33-34(41)36-23-30(38)22-32(40)31(39)20-19-28(24-43-5)16-10-14-27(7-2)15-11-18-29(37)17-9-8-13-25(3)21-26(4)35(42)44-33/h10,14,16,25-27,30-33,38-40H,6-9,11-13,15,17-24H2,1-5H3,(H,36,41)/b14-10+,28-16-/t25-,26+,27+,30+,31-,32+,33+/m1/s1

InChI Key

VQWNGCSUNKJFLW-CLEPEUEQSA-N

SMILES

CCCC1C(=O)NCC(CC(C(CCC(=CC=CC(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)COC)O)O)O

Synonyms

myxovirescin A

Canonical SMILES

CCCC1C(=O)NCC(CC(C(CCC(=CC=CC(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)COC)O)O)O

Isomeric SMILES

CCC[C@H]1C(=O)NC[C@H](C[C@@H]([C@@H](CC/C(=C/C=C/[C@@H](CCCC(=O)CCCC[C@H](C[C@@H](C(=O)O1)C)C)CC)/COC)O)O)O

Myxovirescin A is a natural product found in Myxococcus xanthus and Myxococcus virescens with data available.

Myxovirescin A is a 28-membered macrocyclic antibiotic originally isolated from the bacterium Myxococcus xanthus. This compound exhibits a unique structural composition characterized by a macrocyclic lactam, which contributes to its biological activity and mechanism of action. Myxovirescin A has garnered attention due to its efficacy against various Gram-positive bacteria, including resistant strains such as Staphylococcus aureus.

The chemical reactivity of myxovirescin A is primarily attributed to its macrocyclic structure, which allows it to interact with specific biological targets. Notably, it acts as an inhibitor of lipoprotein signal peptidase II, a crucial enzyme in bacterial cell wall synthesis. Myxovirescin A forms a non-cleavable tetrahedral intermediate with the enzyme's catalytic dyad, effectively blocking its activity and leading to bacterial cell death .

Myxovirescin A demonstrates significant antibacterial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. Its mechanism of action involves inhibiting the lipoprotein signal peptidase II enzyme, which is essential for processing lipoproteins in bacterial membranes. This inhibition disrupts bacterial growth and viability, making myxovirescin A a candidate for further development as an antibiotic .

The synthesis of myxovirescin A has been achieved through various methods:

  • Natural Biosynthesis: Myxovirescin A is produced by Myxococcus xanthus via a hybrid polyketide synthase/nonribosomal peptide synthetase pathway. This biosynthetic route involves complex enzymatic reactions that assemble the macrolactam structure from simpler precursors .
  • Total Synthesis: Several synthetic approaches have been developed, including:
    • Regioselective Negishi Reaction: This method utilizes dibromo-alkenes and alkynylzinc reagents in a palladium-catalyzed reaction to construct the complex structure of myxovirescin A .
    • Stereocontrolled Synthesis: A convergent synthetic strategy has been reported that allows for the selective formation of stereocenters within the molecule, enhancing yield and purity .

Myxovirescin A holds potential applications in medicinal chemistry as a lead compound for developing new antibiotics. Its ability to combat resistant bacterial strains positions it as a valuable candidate for further research and clinical trials. Additionally, understanding its mechanism of action could inform the design of novel inhibitors targeting similar pathways in pathogenic bacteria.

Studies have demonstrated that myxovirescin A interacts specifically with the lipoprotein signal peptidase II enzyme through distinct binding modes compared to other antibiotics like globomycin. Both compounds inhibit the enzyme by engaging with the catalytic dyad but do so from opposite sides of the substrate-binding pocket. This unique interaction provides insights into designing more effective antibiotics with improved pharmacological profiles .

Myxovirescin A shares structural and functional similarities with several other antibiotics. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
Myxovirescin AMacrocyclic lactamInhibits lipoprotein signal peptidase IIUnique 28-membered ring structure
GlobomycinCyclic peptideInhibits lipoprotein signal peptidase IIDifferent binding mode compared to myxovirescin
VancomycinGlycopeptideInhibits cell wall synthesisTargets peptidoglycan precursors
TeicoplaninGlycopeptideInhibits cell wall synthesisSimilar mechanism but different structure
DaptomycinLipopeptideDisrupts membrane potentialUnique mechanism involving membrane interaction

Myxovirescin A is distinguished by its specific interaction with lipoprotein signal peptidase II, setting it apart from other antibiotics that target different aspects of bacterial physiology.

Taxonomic Distribution within Myxobacteria

Myxovirescin A represents a specialized secondary metabolite with a remarkably narrow taxonomic distribution within the myxobacterial order. Current knowledge indicates that production of this compound is restricted exclusively to species within the genus Myxococcus, specifically within the family Myxococcaceae [1] [2]. This taxonomic specificity distinguishes myxovirescin A from many other myxobacterial secondary metabolites that often demonstrate broader distribution patterns across multiple genera and families.

Myxococcus xanthus DK1622

Myxococcus xanthus strain DK1622 stands as the most comprehensively characterized producer of myxovirescin A antibiotics [2] [3]. This laboratory model strain has become the primary system for understanding myxovirescin biosynthesis, with extensive genetic and biochemical studies demonstrating its capacity for robust secondary metabolite production. The myxovirescin biosynthetic gene cluster in DK1622 spans approximately 83 kilobases and encompasses at least 21 open reading frames, representing one of the largest characterized biosynthetic gene clusters within myxobacteria [2].

The strain produces myxovirescin A as the predominant component alongside several closely related analogues, including myxovirescin C, which represents a C-20 deoxy derivative [4]. Deletion mutant studies, particularly the construction of strain DW1034 with a targeted deletion in the ta1 gene, have conclusively demonstrated that disruption of the biosynthetic machinery completely abolishes myxovirescin production [3] [5]. This genetic evidence establishes DK1622 as not merely a passive carrier of the biosynthetic genes but as an active producer under appropriate cultivation conditions.

Production levels in DK1622 vary significantly depending on cultivation parameters, with optimal conditions yielding substantial quantities suitable for both biochemical characterization and bioactivity studies [4]. The strain demonstrates consistent production across multiple laboratory passages, indicating stable maintenance of the biosynthetic machinery without apparent gene silencing or degradation over time.

Myxococcus virescens

Myxococcus virescens represents the original source from which myxovirescin A was first isolated and characterized [1]. Strain Mx v48 of this species has been documented as producing a complex family of at least 12 closely related myxovirescin compounds, with myxovirescin A serving as the major component within this mixture [1]. This strain appears to demonstrate particularly robust production capabilities, often exceeding the yields observed in other Myxococcus species under comparable cultivation conditions.

The diversity of myxovirescin analogues produced by Myxococcus virescens suggests a more complex or less stringent biosynthetic machinery compared to other producing strains [1]. This characteristic has made virescens strains valuable for structure-activity relationship studies and for understanding the biosynthetic flexibility inherent in myxovirescin production. The strain produces these compounds under standard cultivation conditions without requiring specialized induction protocols, indicating constitutive or readily activated biosynthetic pathways.

Detailed analysis of myxovirescin production in Myxococcus virescens has revealed approximately 20 different myxovirescin analogues, establishing this species as the most prolific natural producer of structural diversity within this compound family [4]. This remarkable chemical diversity suggests either relaxed substrate specificity within the biosynthetic enzymes or the presence of additional modifying enzymes that generate structural variants through post-biosynthetic modifications.

Environmental and Ecological Context of Production

The natural production of myxovirescin A occurs within the complex ecological framework that characterizes myxobacterial habitats and lifestyle patterns. Myxobacteria, including the myxovirescin-producing Myxococcus species, inhabit diverse terrestrial environments with a strong preference for non-saline soils and sediments [6]. These organisms demonstrate global distribution patterns but show particular abundance in plant rhizosphere environments, neutral to slightly alkaline soils, and organic matter-rich substrates [6] [7].

Environmental parameters significantly influence both myxobacterial growth and secondary metabolite production. Temperature requirements for optimal growth typically range between 4°C and 44°C for most myxobacterial species, with optimal temperatures generally falling within the 30°C to 37°C range [8] [9]. Myxococcus xanthus specifically demonstrates optimal growth between 34°C and 36°C [10] [11], while spore forms can tolerate significantly higher temperatures, surviving exposure to 58°C to 60°C [8]. This thermal tolerance of spores provides important implications for both natural survival strategies and laboratory manipulation procedures.

Soil pH represents a critical environmental factor governing myxobacterial distribution and activity. Most myxobacterial species, including myxovirescin producers, demonstrate narrow pH tolerance ranges, typically thriving in conditions between pH 6.5 and 8.5 [8] [7]. Myxococcus xanthus exhibits neutralophilic characteristics, demonstrating optimal growth between pH 7.2 and 8.2 [10]. This pH preference explains the predominant occurrence of these organisms in neutral to slightly alkaline soils while limiting their presence in acidic environments [12].

The ecological role of myxovirescin A production appears intimately connected to the predatory lifestyle characteristic of Myxococcus species [13] [5]. Recent research has demonstrated that antibiotic production, including myxovirescin A, functions as a molecular weapon during predation events [13]. Studies using myxovirescin-deficient mutants have shown specific predation defects against susceptible prey species such as Escherichia coli, while maintaining normal predatory activity against resistant species like Micrococcus luteus [13]. This selective activity pattern suggests that myxovirescin production provides competitive advantages in specific ecological niches where susceptible prey organisms are abundant.

Environmental stress conditions, particularly nutrient limitation, appear to enhance secondary metabolite production in myxobacteria [14]. The transition from vegetative growth to developmental programs, including fruiting body formation and sporulation, often coincides with increased production of bioactive compounds [15]. This stress-responsive production pattern suggests that myxovirescin A may serve dual functions as both a predatory weapon during active growth phases and as a protective agent during developmental transitions and dormancy periods.

Laboratory Cultivation and Optimization

Laboratory cultivation systems for myxovirescin A production have evolved significantly from basic isolation protocols to sophisticated optimization strategies designed to maximize both biomass accumulation and secondary metabolite yields [16] [14]. The development of effective cultivation methodologies requires careful consideration of nutritional requirements, physical parameters, and temporal factors that influence both myxobacterial growth and the activation of biosynthetic pathways.

Standard cultivation protocols typically employ complex media formulations that provide balanced nutrition while avoiding excessive richness that might suppress secondary metabolite production [17] [14]. CTT medium, containing 1% Casitone, 10 millimolar Tris-hydrochloride buffer, 8 millimolar magnesium sulfate, and 1 millimolar potassium phosphate, represents the most widely used base medium for Myxococcus xanthus cultivation [3] [5]. This medium maintains pH at 7.6 and supports both vegetative growth and secondary metabolite production when supplemented appropriately.

Recent advances in cultivation optimization have introduced the two-step Protocol for Resource Integration and Maximization-Biomolecules Overproduction and Optimal Screening Therapeutics (2PRIM-BOOST) approach [14]. This strategy combines an initial growth phase in rich Casitone-Yeast Extract (CYE) medium to accumulate biomass, followed by a starvation phase in minimal Colony Forming (CF) medium to induce secondary metabolite production [14]. This approach has demonstrated superior performance compared to conventional single-phase cultivation methods, resulting in enhanced accumulation of biosynthetic precursors and improved final product yields.

The implementation of XAD-16 resin absorption during fermentation represents another critical optimization strategy [2] [18]. Amberlite XAD-16 resin added directly to liquid cultures at concentrations of 1% facilitates continuous extraction of hydrophobic secondary metabolites, preventing product degradation and simplifying downstream purification processes [18]. This in situ extraction approach has proven particularly valuable for myxovirescin A production due to the compound's lipophilic characteristics and potential instability in aqueous environments.

Temperature control during cultivation requires precise management to balance growth rates with metabolite production. Most protocols specify incubation at 30°C to 33°C, with some studies indicating optimal secondary metabolite production at slightly lower temperatures than those favoring maximum growth rates [3] [17]. Agitation conditions typically involve orbital shaking at 150 to 220 revolutions per minute to ensure adequate oxygenation while avoiding excessive shear stress that might damage myxobacterial cells or interfere with their characteristic social behaviors.

Cultivation duration for optimal myxovirescin A production typically extends from 5 to 14 days, depending on the specific strain, medium composition, and production scale [2] [17]. Extended cultivation periods often result in increased product accumulation, but must be balanced against potential product degradation and contamination risks. Monitoring protocols typically involve regular sampling for both biomass determination and metabolite analysis using high-performance liquid chromatography coupled with mass spectrometry.

Extraction and Isolation Methodologies

The extraction and isolation of myxovirescin A requires sophisticated methodological approaches that account for the compound's specific physicochemical properties and its occurrence within complex mixtures of related metabolites [19] [20]. Traditional extraction methods have been supplemented by advanced techniques that offer improved selectivity, enhanced yields, and better preservation of compound integrity during isolation procedures.

Conventional solvent extraction methods typically employ acetone as the primary extraction solvent, reflecting its effectiveness for recovering a broad spectrum of myxobacterial secondary metabolites [19] [20]. Standard protocols involve homogenization of cell pellets or resin-absorbed material with acetone, followed by centrifugation and concentration under reduced pressure [21]. While acetone extraction provides adequate recovery for initial screening purposes, it often results in complex mixtures requiring extensive purification steps to obtain pure myxovirescin A.

Supercritical fluid extraction (SFE) has emerged as a superior alternative for myxovirescin A isolation, offering significant advantages over conventional solvent methods [19] [20]. SFE employs supercritical carbon dioxide with organic co-solvents to achieve selective extraction based on compound polarity and molecular size. For myxovirescin A, which possesses a calculated log P value of 5.80, optimal extraction conditions utilize 20% ethyl acetate as co-solvent at 200 bar pressure [19]. These conditions provide superior yields compared to conventional acetone extraction while maintaining milder temperature conditions that preserve compound stability.

The selectivity of SFE can be fine-tuned through co-solvent selection and gradient protocols. Compounds with log P values exceeding 3, including myxovirescin A, demonstrate optimal extraction efficiency using ethyl acetate co-solvents, while more polar metabolites require methanol or isopropanol co-solvents [19] [20]. This selectivity allows for preliminary fractionation during the extraction process, reducing the complexity of subsequent purification steps.

High-performance liquid chromatography (HPLC) represents the standard methodology for final purification of myxovirescin A to analytical purity [22] [23]. Reverse-phase chromatography using C18 stationary phases provides excellent resolution for myxovirescin analogues, typically employing water-acetonitrile gradient systems [22]. Preparative HPLC protocols can achieve purities exceeding 95% based on nuclear magnetic resonance and ultraviolet detection criteria [23].

The integration of multiple extraction and purification techniques often provides optimal results for myxovirescin A isolation. A typical workflow might involve initial extraction using SFE with ethyl acetate co-solvent, followed by medium-pressure liquid chromatography for preliminary fractionation, and concluding with preparative HPLC for final purification [22]. This multi-step approach maximizes recovery while ensuring the high purity required for structural studies and biological activity assessments.

XLogP3

5.3

Wikipedia

Myxovirescin A1

Dates

Last modified: 02-18-2024

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